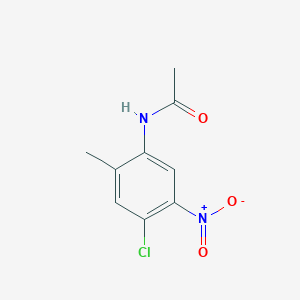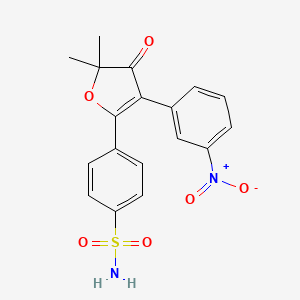
4-(5,5-Dimethyl-3-(3-nitrophenyl)-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5,5-Dimethyl-3-(3-nitrophenyl)-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and a benzenesulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,5-Dimethyl-3-(3-nitrophenyl)-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Furan Ring: The initial step involves the formation of the furan ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a diketone, with an acid catalyst under reflux conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction. This involves treating the furan derivative with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, at low temperatures.
Sulfonamide Formation: The final step involves the introduction of the benzenesulfonamide group. This can be achieved by reacting the nitrophenyl-furan derivative with benzenesulfonyl chloride in the presence of a base, such as pyridine, under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5,5-Dimethyl-3-(3-nitrophenyl)-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The furan ring can be oxidized to form a diketone structure using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol), reflux conditions.
Oxidation: Potassium permanganate, acidic or basic medium, room temperature.
Major Products
Reduction: 4-(5,5-Dimethyl-3-(3-aminophenyl)-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-(5,5-Dimethyl-3-(3-nitrophenyl)-4,5-dioxo-4,5-dihydrofuran-2-yl)benzenesulfonamide.
Applications De Recherche Scientifique
4-(5,5-Dimethyl-3-(3-nitrophenyl)-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial and fungal infections.
Material Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mécanisme D'action
The mechanism of action of 4-(5,5-Dimethyl-3-(3-nitrophenyl)-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes, leading to inhibition of their activity. The sulfonamide moiety can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes and disrupt their function. The furan ring provides structural stability and enhances the compound’s binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(5,5-Dimethyl-3-(3-aminophenyl)-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide: A reduced derivative with an amino group instead of a nitro group.
4-(5,5-Dimethyl-3-(3-nitrophenyl)-4,5-dioxo-4,5-dihydrofuran-2-yl)benzenesulfonamide: An oxidized derivative with a diketone structure.
Uniqueness
4-(5,5-Dimethyl-3-(3-nitrophenyl)-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a nitrophenyl group and a benzenesulfonamide moiety allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C18H16N2O6S |
|---|---|
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
4-[5,5-dimethyl-3-(3-nitrophenyl)-4-oxofuran-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C18H16N2O6S/c1-18(2)17(21)15(12-4-3-5-13(10-12)20(22)23)16(26-18)11-6-8-14(9-7-11)27(19,24)25/h3-10H,1-2H3,(H2,19,24,25) |
Clé InChI |
FWAASHQAHJNGNL-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC(=CC=C3)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



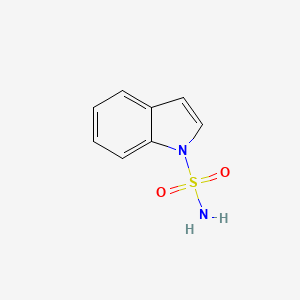
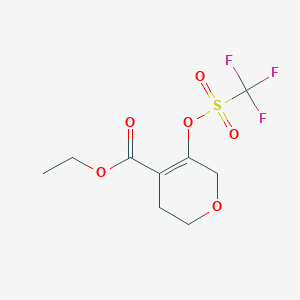
![6-Azaspiro[3.4]octan-2-ylmethanamine](/img/structure/B13977199.png)
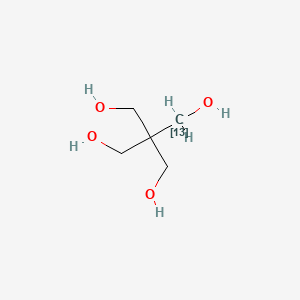
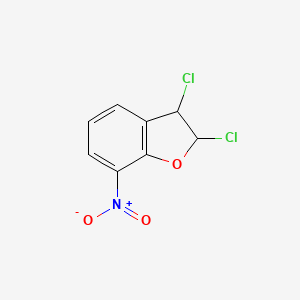
![Ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate](/img/structure/B13977220.png)
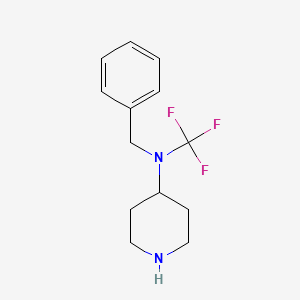
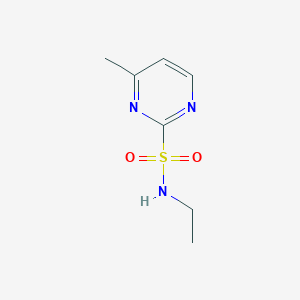
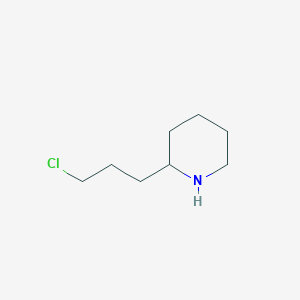

![1-(8-Methoxy[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylic acid methyl ester](/img/structure/B13977248.png)

